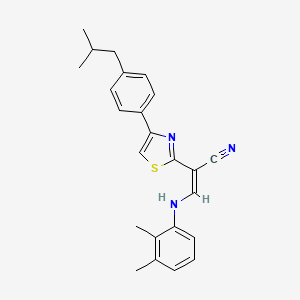

![molecular formula C28H30N4O2S B2700205 N-(4-ethylbenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide CAS No. 1251606-56-0](/img/no-structure.png)

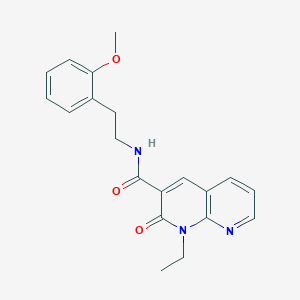

N-(4-ethylbenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-ethylbenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide is a useful research compound. Its molecular formula is C28H30N4O2S and its molecular weight is 486.63. The purity is usually 95%.

BenchChem offers high-quality N-(4-ethylbenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethylbenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Cancer Research

This compound has shown potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation. Its structure allows it to interact with targets such as tyrosine kinases, which are crucial in the signaling pathways that regulate cell division and survival . By inhibiting these enzymes, the compound can potentially reduce the growth and spread of cancer cells.

Neurodegenerative Diseases

In the field of neurodegenerative diseases, this compound is being explored for its neuroprotective properties. It has been found to inhibit the aggregation of proteins that are typically associated with diseases like Alzheimer’s and Parkinson’s . This inhibition can help in slowing down the progression of these diseases and improving the quality of life for patients.

Anti-inflammatory Applications

The compound has demonstrated significant anti-inflammatory effects by modulating the activity of certain cytokines and enzymes involved in the inflammatory response . This makes it a promising candidate for the treatment of chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.

Diabetes Management

The compound is also being explored for its role in diabetes management. It has been found to improve insulin sensitivity and regulate glucose metabolism. These effects can help in controlling blood sugar levels and preventing complications associated with diabetes.

Each of these applications highlights the versatility and potential of “N-(4-ethylbenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide” in various fields of scientific research. If you need more detailed information on any specific application, feel free to ask!

Source on cancer research applications. Source on neurodegenerative diseases. Source on anti-inflammatory applications. : Source on antiviral research. : Source on cardiovascular diseases. : Source on diabetes management.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-ethylbenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide involves the condensation of 4-ethylbenzylamine with 3-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydrothieno[3,2-d]pyrimidine-4-one, followed by the reaction of the resulting intermediate with piperidine-3-carboxylic acid chloride.", "Starting Materials": [ "4-ethylbenzylamine", "3-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydrothieno[3,2-d]pyrimidine-4-one", "piperidine-3-carboxylic acid chloride", "diisopropylethylamine", "N,N-dimethylformamide", "dichloromethane", "triethylamine", "ethyl acetate", "sodium bicarbonate", "brine" ], "Reaction": [ "Step 1: Condensation of 4-ethylbenzylamine with 3-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydrothieno[3,2-d]pyrimidine-4-one in the presence of diisopropylethylamine and N,N-dimethylformamide to form the intermediate.", "Step 2: Reaction of the intermediate with piperidine-3-carboxylic acid chloride in the presence of triethylamine and N,N-dimethylformamide to form the final product.", "Step 3: Purification of the final product by column chromatography using ethyl acetate as the eluent.", "Step 4: Neutralization of the eluent with sodium bicarbonate and washing with brine to obtain the pure compound." ] } | |

Número CAS |

1251606-56-0 |

Nombre del producto |

N-(4-ethylbenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide |

Fórmula molecular |

C28H30N4O2S |

Peso molecular |

486.63 |

Nombre IUPAC |

N-[(4-ethylphenyl)methyl]-1-[7-(4-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide |

InChI |

InChI=1S/C28H30N4O2S/c1-3-19-8-10-20(11-9-19)15-29-26(33)22-5-4-14-32(16-22)28-30-24-23(17-35-25(24)27(34)31-28)21-12-6-18(2)7-13-21/h6-13,17,22H,3-5,14-16H2,1-2H3,(H,29,33)(H,30,31,34) |

Clave InChI |

OIIULFAVYYWQPJ-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)CNC(=O)C2CCCN(C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=C(C=C5)C |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-(isopropylthio)phenyl)ethanone](/img/structure/B2700125.png)

![1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-4-(2-thienyl)-1H-pyrazol-5-amine](/img/structure/B2700128.png)

![3-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2700135.png)

![(NE)-N-[(6-methylpyridazin-3-yl)methylidene]hydroxylamine](/img/structure/B2700138.png)

![2-((1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B2700143.png)